Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)
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Overview
Description
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2) is an organic compound with a unique structure that combines a carbonate group with a sulfanyl-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol typically involves the reaction of prop-2-en-1-yl sulfanyl ethanol with carbonic acid derivatives. One common method is the esterification reaction, where prop-2-en-1-yl sulfanyl ethanol is reacted with carbonic acid chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired ester along with the release of hydrogen chloride gas as a byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbonate moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in the ethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted ethanol derivatives.
Scientific Research Applications
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used as a solvent, catalyst, or reaction intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbonic acid, hexyl prop-1-en-2-yl ester: Similar structure but with a hexyl group instead of a prop-2-en-1-yl group.
Carbonic acid, eicosyl prop-1-en-2-yl ester: Similar structure but with a longer eicosyl chain.
Uniqueness
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol is unique due to the presence of both a sulfanyl group and a carbonate moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
874113-76-5 |
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Molecular Formula |
C11H22O5S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
carbonic acid;2-prop-2-enylsulfanylethanol |
InChI |
InChI=1S/2C5H10OS.CH2O3/c2*1-2-4-7-5-3-6;2-1(3)4/h2*2,6H,1,3-5H2;(H2,2,3,4) |
InChI Key |
IIRXNVXGDGDGHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCCO.C=CCSCCO.C(=O)(O)O |
Origin of Product |
United States |
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